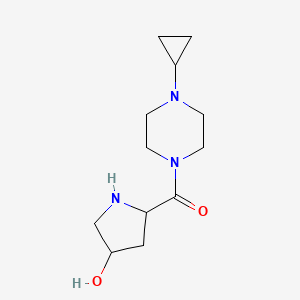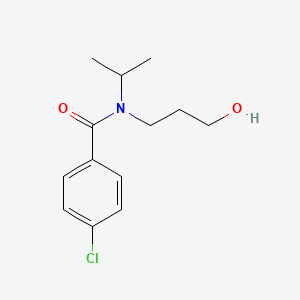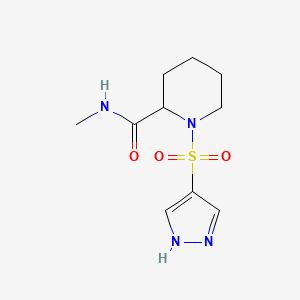![molecular formula C11H10ClNO5 B7559722 (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid, also known as LY341495, is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluRs). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid acts as a competitive antagonist of group II mGluRs, which are G protein-coupled receptors that modulate the release of glutamate and other neurotransmitters in the brain. By blocking the activation of these receptors, (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid reduces the inhibitory tone on glutamate release, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects in various animal models and in vitro systems. These include modulation of synaptic transmission, reduction of anxiety-like behavior, attenuation of drug-seeking behavior, and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a highly selective and potent antagonist of group II mGluRs, which makes it a valuable tool compound for investigating the role of these receptors in various biological processes. However, its use is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several directions for future research on (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid and its potential therapeutic applications. These include:
1. Development of more stable and bioavailable analogs of (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid for in vivo studies.
2. Investigation of the role of group II mGluRs in various neurological and psychiatric disorders, and the potential therapeutic benefits of modulating these receptors.
3. Identification of downstream signaling pathways and molecular targets of group II mGluRs, and their potential involvement in disease pathogenesis.
4. Development of novel therapeutic strategies targeting group II mGluRs, either alone or in combination with other drugs.
In conclusion, (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a potent and selective antagonist of group II mGluRs that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool compound for investigating the role of mGluRs in synaptic transmission and plasticity.
Synthesemethoden
The synthesis of (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with (R)-2-amino-3-phenylpropanoic acid, followed by purification and characterization of the final product. The synthesis has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been used as a tool compound in basic research to investigate the role of mGluRs in synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGJVMGSVOXCA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)




![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)




